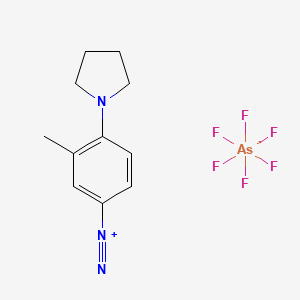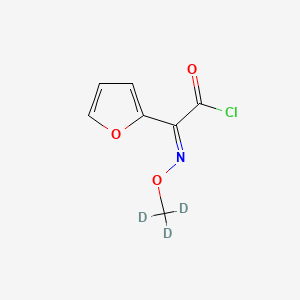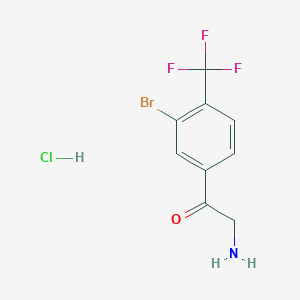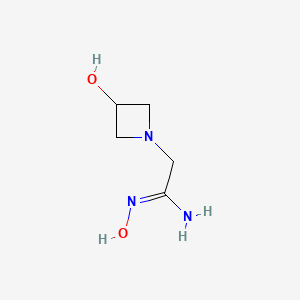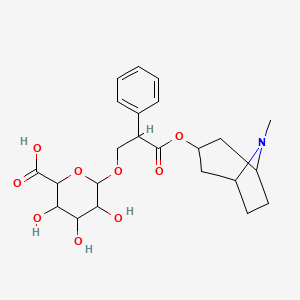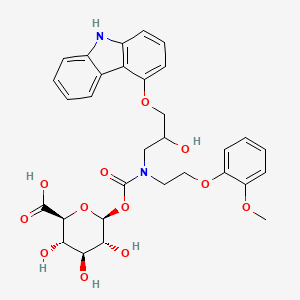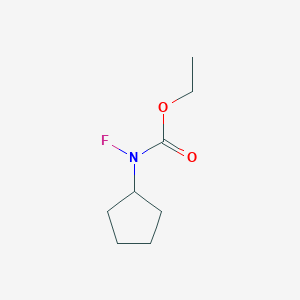
ethyl N-cyclopentyl-N-fluorocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-cyclopentyl-N-fluorocarbamate is an organic compound that features a cyclopentyl ring, an ethyl group, and a fluorocarbamate moiety
Métodos De Preparación
The synthesis of ethyl N-cyclopentyl-N-fluorocarbamate typically involves the reaction of cyclopentylamine with ethyl chloroformate in the presence of a base, followed by fluorination. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Análisis De Reacciones Químicas
Ethyl N-cyclopentyl-N-fluorocarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group into amines or alcohols, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, such as hydroxyl or amino groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed from these reactions depend on the specific conditions and reagents employed.
Aplicaciones Científicas De Investigación
Ethyl N-cyclopentyl-N-fluorocarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein modification due to its reactive carbamate group.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl N-cyclopentyl-N-fluorocarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of the target protein. This interaction can affect various biochemical pathways, depending on the specific target and context.
Comparación Con Compuestos Similares
Ethyl N-cyclopentyl-N-fluorocarbamate can be compared to other carbamate compounds, such as ethyl N-methylcarbamate and ethyl N-phenylcarbamate While these compounds share the carbamate functional group, their unique substituents (cyclopentyl, methyl, phenyl) confer different chemical properties and reactivities
Similar compounds include:
- Ethyl N-methylcarbamate
- Ethyl N-phenylcarbamate
- Cyclopentyl carbamate
These comparisons highlight the distinct characteristics of this compound and its potential advantages in various applications.
Propiedades
Fórmula molecular |
C8H14FNO2 |
|---|---|
Peso molecular |
175.20 g/mol |
Nombre IUPAC |
ethyl N-cyclopentyl-N-fluorocarbamate |
InChI |
InChI=1S/C8H14FNO2/c1-2-12-8(11)10(9)7-5-3-4-6-7/h7H,2-6H2,1H3 |
Clave InChI |
YVJJLNDFNUJJDN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(C1CCCC1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B13430858.png)
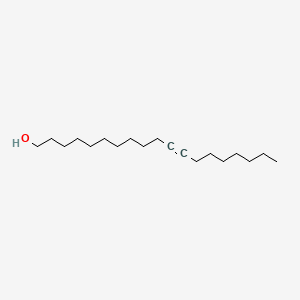
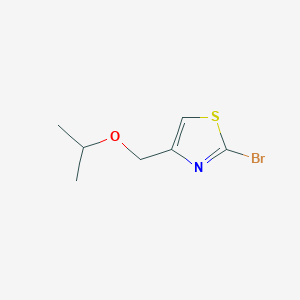
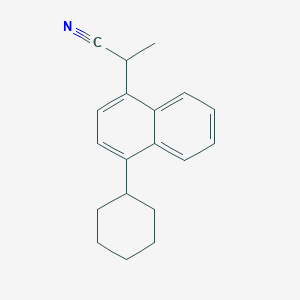
![(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid](/img/structure/B13430879.png)
![n-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-3-iodo-2-methylpropanamide](/img/structure/B13430885.png)

